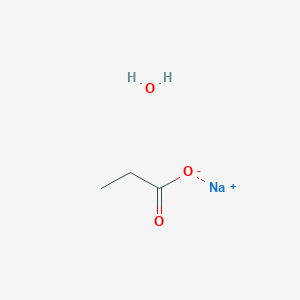

Sodium propionate hydrate

Description

Properties

IUPAC Name |

sodium;propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAUAOBUGFYWMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217201 | |

| Record name | Sodium propionate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6700-17-0, 170929-20-1 | |

| Record name | Sodium propionate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium propionate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PROPIONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z979E349R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Sodium Propionate Hydrate

This guide provides a comprehensive technical overview of the chemical properties of sodium propionate hydrate, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to ensure that the described protocols are self-validating systems.

Introduction: The Role of this compound in Pharmaceutical Sciences

Sodium propionate, the sodium salt of propionic acid, is a well-established compound widely utilized in the pharmaceutical and food industries.[1][2] In pharmaceuticals, it primarily serves as an antimicrobial preservative in oral and topical formulations, effectively inhibiting the growth of mold and some bacteria.[3][4] Its hydrated form is of particular interest in formulation science due to its influence on stability, hygroscopicity, and overall manufacturability of the final dosage form. Understanding the intricate chemical properties of this compound is paramount for formulators to ensure the development of safe, stable, and efficacious drug products.

Molecular Structure and Physicochemical Characteristics

This compound exists as a white or colorless, transparent crystalline powder.[5][6] It is known to be hygroscopic and deliquescent in moist air, a critical consideration for handling and storage.[1][5][7]

Chemical Formula and Molecular Weight

-

Anhydrous Sodium Propionate: C₃H₅NaO₂

-

Sodium Propionate Monohydrate: C₃H₅NaO₂·H₂O

-

Molecular Weight: 114.06 g/mol [5]

-

The presence of water of hydration significantly impacts the material's properties and must be accurately characterized.

Structural Elucidation

The anhydrous form of sodium propionate has a polymeric structure with sodium ions coordinated to six oxygen atoms from the carboxylate groups. In the hydrated form, water molecules displace some of these sodium-carboxylate interactions.[10]

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in drug development.

Solubility Profile

This compound exhibits high solubility in water.[6][8] This property is crucial for its use in aqueous oral and topical formulations. Its solubility in various solvents is summarized in the table below.

| Solvent | Solubility | Reference |

| Water | 1 g in approx. 1 mL | [6][8] |

| Boiling Water | 1 g in approx. 0.65 mL | [6][8] |

| Ethanol (95%) | 1 g in approx. 24 mL | [5][8] |

| Chloroform | Practically insoluble | [5] |

| Ether | Practically insoluble | [5] |

Thermal Properties

The thermal behavior of this compound is a critical indicator of its stability and the nature of its hydration.

-

Melting Point: The melting point of anhydrous sodium propionate is reported to be around 285-289°C.[10][11] The hydrated form will show thermal events corresponding to the loss of water prior to melting.

-

Thermal Decomposition: Upon heating, sodium propionate decomposes. In an inert atmosphere, it primarily converts to sodium carbonate with the evolution of 3-pentanone, CO₂, CO, methane, and ethene.[5] In the presence of air, oxidative decomposition occurs, yielding mainly carbon dioxide and water.[5]

pH and pKa

An aqueous solution of sodium propionate is alkaline. A 10% aqueous solution typically has a pH in the range of 7.5 to 10.5.[6][8][12] The pKa of its conjugate acid, propionic acid, is approximately 4.87, which governs the pH-dependent antimicrobial efficacy of sodium propionate.

Analytical Characterization: Methodologies and Interpretation

Robust analytical methods are essential for the quality control and characterization of this compound in a pharmaceutical setting.

Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for the identification and structural confirmation of this compound. The spectrum is characterized by the absence of the broad O-H stretching band of a carboxylic acid and the presence of strong asymmetric and symmetric stretching vibrations of the carboxylate anion.

Experimental Protocol: FT-IR Analysis of this compound

-

Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrument Setup:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Acquisition: Record the background spectrum of the empty sample compartment. Then, place the prepared sample in the beam path and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the FT-IR Spectrum:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water of hydration |

| ~2970 | Asymmetric C-H stretching of the ethyl group |

| ~2930 | Symmetric C-H stretching of the ethyl group |

| ~1560 | Asymmetric COO⁻ stretching of the carboxylate |

| ~1420 | Symmetric COO⁻ stretching of the carboxylate |

¹H and ¹³C NMR spectroscopy are used to confirm the organic structure of the propionate moiety.

Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound

-

Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent, typically deuterium oxide (D₂O), as it is highly soluble in water.

-

Instrument Setup:

-

Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).

-

Nuclei: ¹H and ¹³C.

-

Reference: The residual solvent peak of D₂O can be used as a reference.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Interpretation of NMR Spectra:

-

¹H NMR (in D₂O):

-

A triplet corresponding to the methyl (CH₃) protons.

-

A quartet corresponding to the methylene (CH₂) protons.

-

-

¹³C NMR (in D₂O):

-

A signal for the methyl carbon.

-

A signal for the methylene carbon.

-

A signal for the carboxylate carbon.[13]

-

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the hydration state, thermal stability, and phase transitions of this compound.

Experimental Protocol: TGA and DSC Analysis of this compound

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).

-

Instrument Setup:

-

Instrument: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

-

-

Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Interpretation of TGA and DSC Thermograms:

-

TGA: A weight loss step at temperatures below approximately 150°C corresponds to the loss of water of hydration. The percentage of weight loss can be used to determine the number of water molecules per formula unit. Further weight loss at higher temperatures indicates decomposition.[5]

-

DSC: An endothermic peak corresponding to the weight loss of water will be observed. At higher temperatures, endotherms or exotherms will indicate phase transitions (e.g., melting) and decomposition.[5]

Diagram: Logical Workflow for this compound Characterization

Caption: Workflow for the comprehensive chemical characterization of this compound.

Determination of Water Content

The accurate determination of water content is critical due to the hygroscopic nature of this compound.

Experimental Protocol: Karl Fischer Titration

-

Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for higher content, coulometric for trace amounts).

-

Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate, which has a theoretical water content of 15.66%.[14]

-

Sample Analysis: Accurately weigh the this compound sample and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

-

Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculation: The water content is calculated based on the volume of titrant consumed and its water equivalence factor.

Assay and Purity Determination by HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the assay and purity of this compound.

Experimental Protocol: HPLC Assay of Sodium Propionate

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). The pH should be adjusted to ensure the propionic acid is in a suitable form for retention. For example, an acidic mobile phase (e.g., pH 2.5 with phosphoric acid) can be used.[15]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for the carboxylate group.[15]

-

-

Standard and Sample Preparation: Prepare standard solutions of known concentrations of sodium propionate in the mobile phase. Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: The assay is determined by comparing the peak area of the propionate peak in the sample chromatogram to that of the standard chromatogram. Purity is assessed by identifying and quantifying any impurity peaks.

Stability and Degradation

The stability of this compound is a critical attribute that influences its shelf-life and the stability of the final drug product.

Stability Under ICH Conditions

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[6][7] This involves storing the drug substance under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[16] The physical and chemical properties of the substance are monitored at specified time points.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions more severe than accelerated stability testing.[3][6] This information is crucial for developing stability-indicating analytical methods.

Sources

- 1. Sodium propionate(137-40-6) 1H NMR [m.chemicalbook.com]

- 2. onyxipca.com [onyxipca.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Sodium propionate [webbook.nist.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. azooptics.com [azooptics.com]

- 10. Sodium propionate(137-40-6) IR Spectrum [m.chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 15. glsciences.com [glsciences.com]

- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]

A Comprehensive Guide to the Laboratory Synthesis of Sodium Propionate Hydrate

This document provides a detailed, first-principles guide for the synthesis, purification, and characterization of sodium propionate hydrate (CH₃CH₂COONa·xH₂O) for use in research, development, and pharmaceutical applications. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifying each procedural choice to ensure a robust, reproducible, and safe laboratory-scale preparation.

Part 1: Theoretical Foundations and Strategic Considerations

The synthesis of sodium propionate is fundamentally an acid-base neutralization reaction. The selection of reagents and control of reaction conditions are paramount to achieving a high-purity product with the desired hydration state.

The Core Reaction: Acid-Base Neutralization

The process involves the reaction of propanoic acid (also known as propionic acid) with a suitable sodium-containing base.[1] The general reaction is:

CH₃CH₂COOH + NaOH → CH₃CH₂COONa + H₂O 2CH₃CH₂COOH + Na₂CO₃ → 2CH₃CH₂COONa + H₂O + CO₂[2][3][4] CH₃CH₂COOH + NaHCO₃ → CH₃CH₂COONa + H₂O + CO₂[5][6]

Critical Choice of Base: A Comparative Rationale

While sodium hydroxide, sodium carbonate, and sodium bicarbonate can all be used, sodium carbonate presents a favorable balance of safety, cost-effectiveness, and process control for typical laboratory settings.

-

Sodium Hydroxide (NaOH): A strong base that reacts rapidly and highly exothermically with propanoic acid.[5][7] While efficient, this reaction requires careful thermal management to prevent overheating and potential side reactions.

-

Sodium Bicarbonate (NaHCO₃): A milder base that offers excellent control but may have a slower reaction rate.

-

Sodium Carbonate (Na₂CO₃): This is the base of choice for this protocol. It is less hazardous than NaOH and its reaction with propanoic acid produces carbon dioxide gas.[8] This effervescence provides a clear visual indicator of the reaction's progress and endpoint. The reaction is moderately exothermic and can be easily controlled by the rate of acid addition.

Reaction Mechanism and Stoichiometry

The reaction between propanoic acid and sodium carbonate proceeds via a classic acid-base neutralization, followed by the decomposition of the unstable carbonic acid intermediate into water and carbon dioxide.

Caption: Acid-base neutralization mechanism.

Controlling the stoichiometry is crucial for ensuring the complete consumption of the limiting reagent, which simplifies purification. Using a slight excess of propanoic acid can be acceptable, as it is volatile and can be removed during the drying phase, but precise 1:2 molar ratio of sodium carbonate to propanoic acid is ideal.

Part 2: A Validated Experimental Protocol

This protocol is designed for the synthesis of approximately 0.1 moles of this compound. Adjust quantities as needed, maintaining molar ratios.

Safety and Hazard Management

-

Propanoic Acid: Corrosive and causes severe skin burns and eye damage. It has a strong, unpleasant odor. All manipulations must be performed in a certified chemical fume hood.

-

Sodium Carbonate: Can cause serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves at all times.[10][11]

Materials and Equipment

Reagents:

-

Sodium Carbonate (Na₂CO₃), Anhydrous, ACS Grade or higher

-

Propanoic Acid (CH₃CH₂COOH), ≥99% purity

-

Deionized Water

-

Ethanol, 95% (for washing, optional)

Equipment:

-

250 mL Erlenmeyer flask or beaker

-

100 mL graduated cylinder

-

50 mL burette or dropping funnel

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Heating mantle or hot plate

-

Crystallizing dish

-

Büchner funnel and vacuum flask

-

Watch glass

-

Desiccator

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.30 g | 0.05 | 1 |

| Propanoic Acid (CH₃CH₂COOH) | 74.08 | 7.41 g (approx. 7.5 mL) | 0.10 | 2 |

| Deionized Water | 18.02 | ~50 mL | - | Solvent |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for synthesis.

-

Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.30 g of anhydrous sodium carbonate in approximately 50 mL of deionized water. Use a magnetic stirrer to facilitate dissolution. The dissolution may be slightly endothermic.[8]

-

Controlled Addition of Acid: Place the flask in a water bath to manage temperature. Slowly add 7.5 mL of propanoic acid to the sodium carbonate solution dropwise using a burette or dropping funnel over 20-30 minutes. Causality: A slow addition rate is critical to control the foaming caused by the evolution of CO₂ gas and to safely dissipate the heat generated by the exothermic reaction.[8][12]

-

Reaction Completion: Continue stirring the solution. As the reaction nears completion, the effervescence will subside. Check the pH of the solution using a calibrated pH meter or pH paper. The target pH is between 7.0 and 8.0, indicating complete neutralization of the acid.[8] If the solution is still acidic, add a very small amount of sodium carbonate solution. If it's too alkaline, add a drop of propanoic acid.

-

Concentration and Crystallization: Gently heat the resulting clear solution on a hot plate to a temperature of 70-80°C to reduce its volume by about half.[8] Do not boil vigorously. Transfer the hot, concentrated solution to a crystallizing dish, cover with a watch glass, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Causality: The solubility of sodium propionate is high in hot water and decreases significantly upon cooling, forcing the hydrated salt to crystallize out of the solution.[13][14]

-

Isolation and Purification: Collect the white crystals using vacuum filtration with a Büchner funnel.[8] Wash the crystals with a small portion (5-10 mL) of cold 95% ethanol. Causality: A cold solvent is used to wash away soluble impurities without dissolving a significant amount of the product.

-

Drying: Spread the crystals on a watch glass and dry them to a constant weight. For obtaining the hydrate, air drying or drying in a desiccator over a mild desiccant (like anhydrous calcium chloride) is preferred over oven drying at high temperatures, which could remove the water of hydration.[15] The final product should be a free-flowing, white crystalline powder.[14][16]

Part 3: Product Characterization and Quality Assurance

Verifying the identity and purity of the synthesized this compound is a critical final step.

| Test | Method | Expected Result | Reference |

| Appearance | Visual Inspection | White or colorless, transparent crystals or granular powder. | [16][17] |

| Yield | Gravimetric | Calculate percentage yield based on the limiting reagent (Na₂CO₃). | - |

| pH | 10% w/v Aqueous Solution | 7.5 - 10.5 | [14][15] |

| Water Content | Loss on Drying (LOD) | Dry at 105°C for 2 hours. Water content should not exceed 4% for typical preparations. | [15] |

| Purity Assay | Titration | Titrate with 0.1 N perchloric acid in glacial acetic acid. Purity should be ≥99.0% (dried basis). | [18] |

| Identification A | FTIR Spectroscopy | Match with reference spectrum for sodium propionate. | [18] |

| Identification B | Qualitative Test | Warming with sulfuric acid evolves propionic acid, recognizable by its characteristic odor. | [15][17] |

Part 4: Storage and Handling

Sodium propionate is deliquescent and hygroscopic, meaning it readily absorbs moisture from the air.[1][19][20][21] To maintain its integrity and hydration state, it must be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[9][16]

References

-

Wikipedia. Sodium propionate. [Link]

-

Preparation method of sodium propionate. AIACC. [Link]

-

Foodadditives. How is Sodium Propionate made?[Link]

-

Nanjing Chemical Material Corp. Sodium Propionate And Propanoic Acid. [Link]

-

Homework.Study.com. What is the reaction between propionic acid and sodium bicarbonate?[Link]

-

Pharmaceutical Press. Sodium Propionate. [Link]

-

Brainly.in. Write an equation for the reaction between propanoic acid and sodium hydrogen carbonate iv. State what is observed during the reaction. [Link]

-

Allen. A gas is evolved when sodium carbonate reacts with propanoic acid. Write the balanced chemical equation between the two given reactants. Show the acidic nature of propanoic acid by any two methods.[Link]

-

Pass My Exams. Reaction of Carboxylic Acids with Carbonates. [Link]

-

Quora. What are the possible compounds that would react with sodium hydroxide solution to form sodium propanoate?[Link]

-

Redox. Safety Data Sheet Sodium Propionate. [Link]

-

healthychemical. Why is sodium propionate prone to absorbing moisture. [Link]

-

National Center for Biotechnology Information. Sodium Propionate. [Link]

-

USP-NF. NF Monographs: Sodium Propionate. [Link]

-

Food and Agriculture Organization of the United Nations. SODIUM PROPIONATE. [Link]

- Google Patents.

-

Food and Agriculture Organization of the United Nations. Sodium propionate. [Link]

-

Ataman Kimya. SODIUM PROPIONATE. [Link]

-

Anmol Chemicals. Sodium Propionate. [Link]

Sources

- 1. Sodium propionate - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. A gas is evolved when sodium carbonate reacts with propanoic acid. Write the balanced chemical equation between the two given reactants. Show the acidic nature of propanoic acid by any two methods. [allen.in]

- 4. passmyexams.co.uk [passmyexams.co.uk]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. Sodium Propionate And Propanoic Acid - Nanjing Chemical Material Corp. [njchm.com]

- 8. Preparation method of sodium propionate [lygshuren.com]

- 9. redox.com [redox.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. CN108191637A - The synthetic method of sodium propionate - Google Patents [patents.google.com]

- 13. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mubychem.net [mubychem.net]

- 15. fao.org [fao.org]

- 16. phexcom.com [phexcom.com]

- 17. Sodium propionate [fao.org]

- 18. pharmacopeia.cn [pharmacopeia.cn]

- 19. How is Sodium Propionate made? [chinafooding.com]

- 20. Why is sodium propionate prone to absorbing moisture – healthychemical [healthychemical.com]

- 21. 137-40-6 CAS MSDS (Sodium propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

"sodium propionate hydrate crystal structure analysis"

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Propionate Hydrate

Authored by a Senior Application Scientist

Foreword: The Rationale for Structural Scrutiny

In the pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) or excipient are of paramount importance. These properties, governed by the compound's crystal structure, directly influence critical parameters such as solubility, stability, bioavailability, and manufacturability. Sodium propionate (Na(C₂H₅COO)), a widely used preservative and antimicrobial agent, is known to exist in both anhydrous and hydrated forms.[1][2] The incorporation of water molecules into the crystal lattice to form a hydrate fundamentally alters its three-dimensional structure, creating a new chemical entity with distinct physicochemical characteristics.

For drug development professionals, understanding the crystal structure of this compound is not merely an academic exercise. It is a prerequisite for ensuring product consistency, predicting shelf-life, and controlling formulation behavior. The transition between hydrated and anhydrous states, often triggered by changes in temperature and humidity, can lead to caking, altered dissolution profiles, and ultimately, compromised product efficacy.[3][4] This guide provides a comprehensive framework for the definitive structural analysis of this compound, grounded in the principles of crystallographic investigation and thermal analysis. It is designed to equip researchers with the necessary protocols and, more importantly, the causal logic behind the experimental choices that lead to a robust and self-validating structural determination.

Crystal Genesis: The Foundation of Analysis

The quality of any crystal structure analysis is fundamentally limited by the quality of the crystalline material. The primary objective is to produce single crystals of sufficient size and perfection for Single-Crystal X-ray Diffraction (SC-XRD), while also generating phase-pure polycrystalline material for bulk characterization.

Synthesis and Crystallization Protocol

The synthesis of sodium propionate is typically achieved through a straightforward acid-base neutralization reaction.[5] The subsequent crystallization, however, requires careful control to favor the formation of the desired hydrate.

Step-by-Step Protocol:

-

Reaction Stoichiometry: In a reaction vessel, dissolve sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) in high-purity water. While stirring, slowly add a stoichiometric equivalent of propionic acid (C₂H₅COOH). The reaction is exothermic; maintain temperature control to prevent excessive boiling.[5] The target pH should be between 7.0 and 8.0 to ensure complete neutralization.[5]

-

Solution Preparation: After the reaction ceases, gently heat the solution to ensure all solute is dissolved. Filter the warm solution through a 0.22 µm filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Controlled Evaporation for Crystal Growth: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) and place it in a vibration-free environment at a constant temperature (e.g., 20-25°C).

-

Rationale: Slow evaporation is critical. Rapid solvent removal leads to the formation of a polycrystalline crust or dendritic growth, unsuitable for single-crystal analysis. The slow, controlled process allows for a limited number of nucleation events, followed by steady crystal growth, yielding larger, more ordered crystals.

-

-

Crystal Harvesting: Once transparent, well-formed crystals are observed (typically after several days), carefully harvest them from the mother liquor using forceps. Gently wash the crystals with a small amount of a solvent in which sodium propionate is sparingly soluble (e.g., ethanol) to remove residual mother liquor from the crystal faces.[6] Dry the crystals on filter paper.

-

Storage: Sodium propionate is deliquescent and its hydrates are sensitive to humidity.[1] Store the harvested crystals in a tightly sealed container under controlled humidity to prevent dehydration or absorption of additional water.

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, including the positions of water molecules and the intricate network of hydrogen bonds that define a hydrate's structure.[7]

Experimental Workflow for SC-XRD

The workflow for SC-XRD is a systematic process from crystal selection to final structure refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Crystal Selection: Under a polarizing microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks or visible defects.

-

Mounting: Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil and place it on the diffractometer's goniometer head.

-

Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Cryo-cooling is essential for several reasons. It minimizes thermal vibrations of the atoms, leading to higher resolution data. For hydrates, it is particularly crucial as it prevents the loss of water molecules in the X-ray beam and the vacuum of the instrument.

-

-

Unit Cell Determination: Collect a few initial diffraction frames to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Full Data Collection: Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a complete and redundant set of diffraction spots.

-

Structure Solution and Refinement: Using specialized software (e.g., Olex2, SHELX), process the collected data. The structure is "solved" by determining the initial positions of the atoms and "refined" by optimizing these positions to best fit the experimental diffraction data. The positions of hydrogen atoms, especially those of the water molecules, are often located from the difference electron density map and refined with appropriate geometric restraints.

Bulk Characterization: Polymorphism, Phase Purity, and Thermal Behavior

While SC-XRD provides the definitive structure of a single crystal, it is crucial to verify that this structure is representative of the bulk material. A combination of Powder X-ray Diffraction (PXRD) and thermal analysis methods provides this validation.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the crystallographic structure of a bulk powder sample. Its primary roles in this context are to confirm phase purity and to screen for different polymorphic or hydrated forms.

Protocol:

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material to a fine, uniform powder.

-

Data Acquisition: Mount the powder on a zero-background sample holder and place it in the PXRD instrument. Collect a diffraction pattern over a relevant angular range (e.g., 2° to 40° 2θ) using a standard X-ray source (e.g., Cu Kα).

-

Data Analysis: Compare the experimental PXRD pattern of the bulk sample to the pattern calculated from the SC-XRD solution. A perfect match confirms that the single crystal structure is representative of the bulk phase. Any additional peaks would indicate the presence of impurities or other crystalline forms.

Thermal Analysis (DSC/TGA)

Thermal analysis techniques are indispensable for studying the behavior of hydrates. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures changes in mass.

-

TGA Rationale: For a hydrate, a TGA experiment will show a distinct mass loss step corresponding to the loss of water molecules (dehydration). The temperature of this loss indicates the thermal stability of the hydrate, and the percentage of mass lost provides a quantitative measure of the water content, allowing for the determination of the stoichiometry (e.g., monohydrate vs. dihydrate).

-

DSC Rationale: The DSC thermogram will show endothermic peaks corresponding to dehydration events and melting. Studies of anhydrous sodium propionate have identified two solid-solid phase transitions before melting, which occur below 250°C.[3][4][8] DSC is the ideal tool to investigate if similar solid-state transitions occur in the hydrated form and at what temperatures dehydration and melting occur.

Step-by-Step Protocol (TGA/DSC):

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan.

-

Instrument Setup: Place the sample pan in the instrument furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a purge of inert gas (e.g., nitrogen).

-

Data Interpretation: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic events. Correlate thermal events between the two techniques. For example, an endotherm in the DSC that occurs at the same temperature as a mass loss in the TGA confirms a dehydration event.

Integrated Structural Analysis Workflow

Caption: Integrated workflow for this compound analysis.

Data Presentation: Crystallographic Information

While detailed crystallographic data for this compound must be determined experimentally, data for the anhydrous form serves as an important reference. The anhydrous form is known to be polymorphic, exhibiting different crystal structures at different temperatures.[9]

Table 1: Crystallographic Data for Anhydrous Sodium Propionate (C₂H₅COONa) Phases Data extracted from Massarotti & Spinolo (1979).[9]

| Parameter | Phase III (298.1 K) | Phase II (489.8 K) | Phase I (507.7 K) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| a (Å) | 3.569 (3) | 3.622 (3) | 3.624 (3) |

| b (Å) | 5.306 (4) | 5.359 (5) | 5.338 (4) |

| c (Å) | 11.188 (9) | 11.400 (10) | 11.414 (8) |

| β (°) | 92.86 (2) | 90.58 (2) | 90.84 (3) |

Note: The numbers in parentheses represent the standard uncertainty in the last decimal place.

Upon successful analysis of a this compound crystal, a similar table would be generated, including the determined space group, cell volume, density, and number of formula units (Z) per unit cell.

Conclusion

The structural analysis of this compound is a critical endeavor for ensuring its effective and safe use in pharmaceutical applications. A definitive analysis cannot rely on a single technique. It requires a multi-faceted, integrated approach that combines the atomic-level precision of Single-Crystal X-ray Diffraction with the bulk-phase validation provided by Powder X-ray Diffraction and the physicochemical insights from thermal analysis. This guide outlines a robust, self-validating workflow that proceeds logically from crystal synthesis to a fully characterized and understood solid-state form. By adhering to these principles, researchers can confidently elucidate the crystal structure, ensuring a comprehensive understanding of this important pharmaceutical excipient.

References

- Vertex AI Search. (n.d.). Preparation method of sodium propionate.

- Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. Journal of Analytical and Applied Pyrolysis, 136.

- USP. (n.d.). Sodium Propionate.

- Conway, V., & Mulski, M. (2002). Sodium Propionate. Handbook of Pharmaceutical Excipients.

- Massarotti, V., & Spinolo, G. (1979). Crystal data for sodium propanoate: C2H5COONa. Journal of Applied Crystallography, 12(6).

- Wikipedia. (n.d.). Sodium propionate.

- Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. ResearchGate.

- Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. DTU Research Database.

- Ataman Kimya. (n.d.). SODIUM PROPIONATE.

- Anstead. (n.d.). Sodium Propionate.

- MDPI. (2019). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates.

Sources

- 1. phexcom.com [phexcom.com]

- 2. Sodium propionate - Wikipedia [en.wikipedia.org]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of sodium propionate [lygshuren.com]

- 6. mubychem.net [mubychem.net]

- 7. mdpi.com [mdpi.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Antifungal Mechanism of Action of Sodium Propionate

Prepared by: Gemini, Senior Application Scientist

Abstract: Sodium propionate, and its active form propionic acid, is a widely utilized short-chain fatty acid preservative, particularly effective against mold growth in baked goods, cheese, and animal feed.[1][2] Its efficacy, however, is not derived from a single mode of action but rather a sophisticated, multi-pronged attack on fungal cellular homeostasis. This guide provides an in-depth exploration of the core mechanisms, moving from the foundational principles of pH-dependent activity to the intricate molecular pathways of metabolic interference and the induction of programmed cell death. We will dissect the causality behind its action and provide validated experimental frameworks for its characterization, offering researchers and drug development professionals a comprehensive understanding of this critical antifungal agent.

The Foundational Mechanism: The Weak Acid Hypothesis

The antifungal activity of sodium propionate is fundamentally dependent on the ambient pH.[2][3] Sodium propionate itself is the salt of a weak acid and is relatively inert. The active agent is the undissociated, protonated form: propionic acid (PPA). The equilibrium between the propionate anion and propionic acid is governed by the Henderson-Hasselbalch equation, with a pKa of approximately 4.87.

In environments with a pH below the pKa, the equilibrium shifts significantly towards the formation of the undissociated PPA. This form is uncharged and lipophilic, allowing it to passively diffuse across the phospholipid bilayer of the fungal cell membrane.[3][4]

Once inside the cell, the PPA molecule is exposed to the near-neutral pH of the cytoplasm (typically ~7.0-7.5). This higher pH causes the immediate dissociation of the acid, releasing a proton (H+) and a propionate anion. This process has two critical consequences:

-

Intracellular Acidification: The release of protons overwhelms the cell's natural buffering capacity, leading to a rapid decrease in intracellular pH (pHi).[4][5][6] This acidification disrupts the function of pH-sensitive enzymes and the folding of critical proteins.[5]

-

Anion Accumulation & Energy Depletion: The fungal cell attempts to restore its pHi by actively pumping the excess protons out of the cytoplasm using plasma membrane H+-ATPases. This is a highly energy-intensive process that depletes the cell's vital ATP reserves.[4][5] The trapped propionate anion also contributes to osmotic stress and can interfere with metabolic processes.

This mechanism illustrates why sodium propionate is most effective in acidic food products, where the formation of the active PPA is favored.[7][8]

Intracellular Targets and Metabolic Disruption

Beyond the disruption of pH homeostasis, the accumulation of propionate within the fungal cell triggers a more specific and insidious form of metabolic warfare. Once inside, propionate is converted to its thioester derivative, propionyl-CoA, by cellular enzymes.[1]

Under normal metabolic conditions, propionyl-CoA can be processed through pathways like the methylcitrate cycle. However, high concentrations of propionate lead to the excessive accumulation of propionyl-CoA, which becomes toxic.[1][9] This buildup competitively inhibits several essential Coenzyme A (CoA)-dependent enzymes that are cornerstones of central metabolism.[10]

Key inhibited enzymes include:

-

Pyruvate Dehydrogenase: This complex is the critical link between glycolysis and the tricarboxylic acid (TCA) cycle. Its inhibition severely curtails the cell's ability to generate energy from glucose.[1][10]

-

Succinyl-CoA Synthetase: A key enzyme within the TCA cycle itself.

-

ATP Citrate Lyase: An important enzyme for the production of acetyl-CoA for various biosynthetic processes.[1][10]

By inhibiting these enzymes, propionyl-CoA effectively sabotages the cell's primary energy-generating and biosynthetic pathways, leading to a fungistatic or, in severe cases, fungicidal effect.[1][10]

Induction of Mitochondria-Mediated Apoptosis

While the weak acid and metabolic inhibition mechanisms are primarily fungistatic, recent research has revealed a potent fungicidal action of propionic acid: the induction of apoptosis, or programmed cell death.[9][11][12] This pathway is mediated by the mitochondria and is triggered by oxidative stress.

The sequence of events is as follows:

-

ROS Accumulation: Treatment with propionic acid leads to the generation and accumulation of Reactive Oxygen Species (ROS) within the fungal cell, creating an environment of high oxidative stress.[11][12]

-

Mitochondrial Dysfunction: This oxidative stress directly damages the mitochondria, leading to several critical failures:

-

Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, disrupting the electrochemical gradient necessary for ATP synthesis.[9][11][12]

-

Calcium Accumulation: The damaged mitochondria improperly sequester calcium ions from the cytoplasm.[9][11][12]

-

Cytochrome c Release: The compromised outer mitochondrial membrane releases cytochrome c into the cytosol, a key signaling molecule for apoptosis.[9][11]

-

-

Metacaspase Activation: Cytosolic cytochrome c activates metacaspases, which are the fungal homologues of the caspase proteases that execute apoptosis in higher eukaryotes.[11][12]

-

Apoptotic Execution: Activated metacaspases orchestrate the final stages of cell death, including the externalization of phosphatidylserine on the cell membrane (an early apoptotic marker) and the fragmentation of DNA and the nucleus (late apoptotic markers).[11][12]

This apoptotic mechanism represents a distinct and powerful mode of killing that contributes significantly to the overall antifungal efficacy of propionic acid.

Experimental Validation and Methodologies

To rigorously assess the antifungal activity of sodium propionate and validate the mechanisms described, standardized and reproducible protocols are essential. The determination of the Minimum Inhibitory Concentration (MIC) is the foundational quantitative assay.

Data Presentation: pH-Dependent Efficacy

The critical influence of pH on the efficacy of propionic acid is clearly demonstrated by comparing MIC values across a pH gradient.

| Fungal Species | MIC of Propionic Acid (mM) at pH 3.0 | MIC of Propionic Acid (mM) at pH 5.0 | MIC of Propionic Acid (mM) at pH 7.0 |

| Aspergillus spp. | < 10 | 20 - 120 | > 500 |

| Penicillium spp. | < 10 | 20 - 120 | > 500 |

| Candida spp. | < 10 | 20 - 120 | > 500 |

| (Data synthesized from literature values to demonstrate the principle.[13]) |

This data compellingly shows that the concentration of propionic acid required to inhibit fungal growth increases by an order of magnitude or more as the pH rises from acidic to neutral, confirming the weak acid hypothesis.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol, based on CLSI standards, provides a self-validating system to determine the lowest concentration of sodium propionate that inhibits visible fungal growth.[14][15]

Objective: To quantify the antifungal activity of sodium propionate at a controlled pH.

Materials:

-

Sodium Propionate (powder)

-

Sterile 96-well microtiter plates

-

Fungal isolate for testing

-

RPMI-1640 medium with L-glutamine, without bicarbonate

-

MOPS buffer (0.165 M)

-

Sterile water or appropriate solvent

-

Spectrophotometer

-

Incubator (35°C)

Methodology:

-

Media Preparation (The Causality of pH Control):

-

Prepare RPMI-1640 medium according to the manufacturer's instructions.

-

Crucial Step: Add MOPS buffer to the RPMI-1640 and adjust the final pH to the desired experimental value (e.g., 5.0). Using a robust buffer like MOPS is non-negotiable. It ensures that the observed effect is due to the propionate and not a pH shift caused by fungal metabolism during the experiment. This step is central to the protocol's trustworthiness.

-

-

Inoculum Preparation:

-

Grow the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) until sporulation occurs.

-

Harvest spores/conidia and suspend them in sterile saline.

-

Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to a known cell density.[16]

-

Further dilute this suspension in the buffered RPMI-1640 to achieve the final target inoculum concentration (e.g., ~1 x 10⁴ CFU/mL).

-

-

Serial Dilution of Sodium Propionate:

-

Prepare a high-concentration stock solution of sodium propionate in the buffered RPMI-1640.

-

In a 96-well plate, perform a two-fold serial dilution. Add 100 µL of buffered medium to wells 2 through 12. Add 200 µL of the stock solution to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no drug, no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

-

Add 100 µL of sterile medium to well 12.

-

-

Incubation:

-

Result Interpretation:

-

Visually inspect the plate. The MIC is the lowest concentration of sodium propionate at which there is no visible growth (no turbidity) compared to the growth control.[17] The sterility control should remain clear.

-

Concluding Remarks

The mechanism of action of sodium propionate as an antifungal agent is a compelling example of a multi-target strategy. It begins with a clever exploitation of pH gradients to breach the cell's defenses, followed by a dual assault on cellular energy through both acidification and direct metabolic sabotage. Finally, it can trigger the cell's own self-destruct program through mitochondria-mediated apoptosis. This multifaceted approach makes it a robust and effective preservative, and a thorough understanding of these interconnected mechanisms is paramount for its optimal application and for the development of future antifungal strategies.

References

-

Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. European Journal of Biochemistry, 271(15), 3227-3241. [Link]

-

Yun, S., & Lee, Y. (2016). A novel fungal killing mechanism of propionic acid. FEMS Yeast Research, 16(7), fow082. [Link]

-

ResearchGate. (n.d.). A novel fungal killing mechanism of propionic acid. ResearchGate. [Link]

-

Yun, S., & Lee, Y. (2016). A novel fungal killing mechanism of propionic acid. PubMed. [Link]

-

Agricultural Marketing Service. (2002). Sodium Propionate - Technical Advisory Panel. USDA. [Link]

-

Razavi-Rohani, S.M., & Griffiths, M.W. (1999). Antifungal effects of sorbic acid and propionic acid at different pH and NaCl conditions. Journal of Food Safety, 19(2), 109-120. [Link]

-

ResearchGate. (n.d.). Antifungal effects of sorbic acid and propionic acid at different pH and NaCl conditions. ResearchGate. [Link]

-

GNFCHEM. (n.d.). Antiseptic mechanism of sodium propionate. gnfchem.com. [Link]

-

Ruden, J. S., et al. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. BMC Research Notes, 14(1), 332. [Link]

-

ResearchGate. (n.d.). Effect of pH on the antifungal activity of acetic and propionic acids in bread. ResearchGate. [Link]

-

ResearchGate. (n.d.). On the mechanism of action of the antifungal agent propionate. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Propionate serves as a degradable control agent of citrus canker by acidifying cytoplasm and depleting intracellular ATP in Xanthomonas citri. mSystems, 8(3), e00083-23. [Link]

-

Simões, T., et al. (2011). Metabolic insights into the yeast response to propionic acid based on high resolution 1H NMR spectroscopy. ULisboa Research Portal. [Link]

-

Kim, H. W., et al. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Foods, 12(5), 1072. [Link]

-

KoreaScience. (n.d.). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. KoreaScience. [Link]

-

Eş, I., et al. (2021). Propionic Acid: Method of Production, Current State and Perspectives. Fermentation, 7(4), 238. [Link]

-

ResearchGate. (n.d.). The effect of propionic acid concentrations on the fungal growth. ResearchGate. [Link]

-

ResearchGate. (n.d.). Effect of Calcium Propionate and Sodium Diacetate on Fungi in Stillage. ResearchGate. [Link]

-

Ruden, J. S., et al. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. PubMed. [Link]

-

Dijksterhuis, J., et al. (2019). The preservative propionic acid differentially affects survival of conidia and germ tubes of feed spoilage fungi. International Journal of Food Microbiology, 306, 108266. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

CORE. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. CORE. [Link]

-

Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

Sources

- 1. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ams.usda.gov [ams.usda.gov]

- 3. Antiseptic mechanism of sodium propionate -gnfchem.com [gnfchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Propionate serves as a degradable control agent of citrus canker by acidifying cytoplasm and depleting intracellular ATP in Xanthomonas citri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 7. researchgate.net [researchgate.net]

- 8. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 17. m.youtube.com [m.youtube.com]

Topic: Solubility of Sodium Propionate Hydrate in Different Solvents

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of sodium propionate hydrate across a range of solvents. As a widely used excipient and preservative in the pharmaceutical and food industries, a thorough understanding of its solubility characteristics is critical for formulation development, quality control, and manufacturing processes.[1][2][3][4] This document, prepared from the perspective of a Senior Application Scientist, synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of this compound, explores the fundamental factors governing its dissolution, presents a compilation of quantitative solubility data, and provides a detailed, self-validating experimental protocol for its determination. The guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile compound.

Introduction to this compound

Sodium propionate, the sodium salt of propionic acid, is an organic salt with the chemical formula Na(C₂H₅COO).[5] It typically exists as a hydrate, meaning water molecules are incorporated into its crystal lattice structure.[1][6][7] This compound presents as a colorless, transparent crystalline or granular white powder and is known to be deliquescent, readily absorbing moisture from the air.[1][5][6][8]

The significance of sodium propionate stems from its efficacy as an antimicrobial preservative, particularly against molds and certain bacteria.[1][4][9] This property makes it an invaluable ingredient in baked goods, dairy products, animal feed, and topical pharmaceutical preparations.[2][3][4] In pharmaceutical formulations, it not only acts as a preservative but can also function as a buffering agent to stabilize pH.[10] Consequently, its solubility is a paramount physical property. Solubility data dictates the choice of solvent systems for liquid formulations, influences dissolution rates in solid dosage forms, and impacts the bioavailability of active pharmaceutical ingredients (APIs).[11]

Core Physicochemical Properties and Their Impact on Solubility

Understanding the inherent properties of this compound is the foundation for predicting and interpreting its solubility behavior.

-

Molecular Structure and Form: Sodium propionate is an ionic compound. In solution, it dissociates into a sodium cation (Na⁺) and a propionate anion (CH₃CH₂COO⁻). The hydrate form, such as the monohydrate, has water molecules integrated into its crystal structure.[7]

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture.[2][12][13] This is a critical consideration during handling and storage, as changes in hydration state can alter the material's physical properties, including its solubility. The most stable form under ambient humid conditions is often a hydrate.

-

Crystal Lattice Energy: The solubility of a crystalline solid is governed by the equilibrium between the energy required to break the crystal lattice and the energy released upon solvation of the constituent ions. For a hydrate, the lattice energy includes the interactions holding the water molecules in place. This is a key reason why hydrates often exhibit lower aqueous solubility than their corresponding anhydrous forms; the crystal lattice is already stabilized by the water of hydration.[14][15]

Theoretical Principles Governing Solubility

The solubility of this compound is not a fixed value but is influenced by the interplay of several factors. A firm grasp of these principles is essential for any scientist working with this compound.

-

Solvent Polarity ("Like Dissolves Like"): As an ionic salt, sodium propionate is a polar compound. It is most soluble in highly polar solvents capable of solvating the sodium and propionate ions effectively. Water is an excellent solvent due to its high polarity and ability to form strong ion-dipole interactions. Polar protic solvents like ethanol and methanol are also effective, though generally to a lesser extent than water.[1] Conversely, it is practically insoluble in nonpolar solvents such as benzene, chloroform, and ether, which cannot adequately stabilize the dissociated ions.[1]

-

Effect of Temperature: For most solid solutes, including sodium propionate, solubility in liquid solvents increases with temperature.[10] This is because the dissolution process is typically endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the crystal lattice forces. For example, the solubility in water is significantly higher at boiling temperatures compared to room temperature.[1][6][12][16]

-

Effect of pH: The pH of the solvent can significantly influence the solubility of the salt of a weak acid.[10] The propionate ion (C₂H₅COO⁻) is the conjugate base of the weak propionic acid. In acidic solutions (low pH), the propionate ions will combine with H⁺ ions to form undissociated propionic acid. This shift in equilibrium can affect the overall solubility. Sodium propionate solutions are typically slightly alkaline, with a 10% aqueous solution having a pH between 8.0 and 10.5.[7][8][12] Its preservative efficacy is greatest at acidic pH (less than 5.5) where the concentration of the free, undissociated acid is higher.[1]

Quantitative Solubility Data

The following table summarizes the solubility of sodium propionate in various solvents, compiled from multiple authoritative sources.

Disclaimer: The literature often does not distinguish explicitly between the anhydrous and hydrate forms when reporting solubility. The data below represents "sodium propionate" as commonly supplied and used, which is frequently the hydrate or becomes so in the presence of water.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference(s) |

| Water | 15 | 99.1 - 100 | [4][8][17] |

| 25 | ~100 (1 g in ~1 mL) | [6][12][16] | |

| 100 (Boiling) | ~150 (1 g in ~0.65 mL) | [6][8][12][16] | |

| Ethanol (95%) | 13 | 4.4 | [17] |

| 15 | ~2.8 (1 in 36) | [1] | |

| 25 | ~4.2 (1 in 24) | [1][6][16] | |

| Boiling | ~16.7 (1 in 6) | [1] | |

| Methanol | 15 | 13.28 | [17] |

| 68 | 13.77 | [17] | |

| Ethylene Glycol | 25 | 30.92 | [17] |

| Propylene Glycol | 25 | 19.89 | [17] |

| Dimethyl Sulfoxide (DMSO) | 51 | 0.28 | [17] |

| Dimethylformamide (DMF) | 51 | 0.022 | [17] |

| Acetone | Ambient | Insoluble / Practically Insoluble | [1][17] |

| Benzene | Ambient | Insoluble | [1][17] |

| Chloroform | Ambient | Practically Insoluble | [1] |

| Ether | Ambient | Practically Insoluble | [1] |

| Methylene Chloride | Ambient | Practically Insoluble | [12] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible data, a robust, self-validating protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[14][18] The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Calibrated orbital shaker with temperature control (or water bath)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Calibrated analytical balance

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC, or gravimetric analysis)

-

PXRD or DSC for solid-phase characterization (for self-validation)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The term "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation is achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the pre-equilibrated solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the suspensions at a constant, vigorous rate.

-

Causality: Vigorous agitation maximizes the solid-liquid surface area, which accelerates the dissolution process and ensures the entire system reaches thermal and chemical equilibrium faster.[18] A minimum of 24-48 hours is recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The concentration should be constant across the later time points.

-

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed in the shaker/bath at the set temperature for several hours to let the excess solid settle.

-

Causality: This step is crucial to prevent undissolved solid particles from being drawn into the sample, which would artificially inflate the measured solubility. The separation must be performed at the experimental temperature to prevent precipitation or further dissolution.

-

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, clean vial.

-

Causality: Filtration removes any remaining microscopic solid particles. The process should be done quickly to minimize temperature fluctuations.

-

-

Quantification: Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution. Analyze the concentration of sodium propionate in the filtrate using a pre-validated analytical method. For aqueous solutions, gravimetric analysis (evaporating the solvent and weighing the residue) can be a simple and effective method.

-

Solid Phase Analysis (Self-Validation): After sampling, recover the remaining solid from the vials. Dry it under mild conditions and analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

-

Causality & Trustworthiness: This is the most critical step for ensuring the integrity of the data. The analysis confirms that the solid phase in equilibrium with the solution is indeed the original hydrate form and has not undergone a phase transformation (e.g., converted to an anhydrate or a different hydrate form).[19] Without this confirmation, the measured solubility cannot be definitively assigned to the intended solid form.

-

Caption: Workflow for Equilibrium Solubility Determination.

Interplay of Factors Influencing Solubility

The ultimate solubility of this compound in a real-world system is a result of multiple interacting factors. Formulation scientists must consider these relationships to avoid unexpected outcomes like precipitation or incomplete dissolution.

Caption: Key Factors Governing Solubility.

Conclusion for the Research Professional

The solubility of this compound is a multi-faceted property, critically dependent on both the intrinsic nature of the compound and the extrinsic conditions of the solvent system. This guide has established that it is highly soluble in polar solvents like water and glycols, moderately soluble in lower alcohols, and practically insoluble in nonpolar organic solvents. Temperature is a key tool for modulating its solubility, while pH can be a significant factor in aqueous systems.

For the drug development professional, the key takeaway is the imperative of experimental verification. While theoretical principles and published data provide an excellent starting point, the specific grade of the material, presence of other excipients, and processing conditions necessitate empirical solubility determination. Crucially, the protocol must include a self-validating step to confirm the solid-state form, as phase transformations between hydrate and anhydrate forms can lead to significant, unexpected changes in solubility and stability. A robust understanding and careful characterization of solubility are foundational to developing safe, stable, and effective formulations.

References

- Title: Sodium Propionate Source: Google Search URL

- Source: solubilityofthings.

- Title: Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem Source: National Institutes of Health URL

- Source: chemister.

- Title: What is Sodium Propionate?

- Source: chembk.

- Title: Sodium propionate CAS#: 137-40-6 Source: ChemicalBook URL

- Source: pharmaexcipients.

- Title: sodium,propanoate,hydrate | CAS#:6700-17-0 Source: Chemsrc URL

- Source: en.wikipedia.

- Title: What Are the Main Applications of Sodium Propionate?

- Title: Estimating the Aqueous Solubility of Pharmaceutical Hydrates Source: ResearchGate URL

- Title: solubility experimental methods.

- Title: What is Sodium Propionate and its Uses?

- Source: anmolchemicals.

- Title: Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC Source: National Institutes of Health URL

- Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: ACS Publications URL

- Title: Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC Source: National Institutes of Health URL

- Title: Sodium Propionate | Active Pharmaceutical Ingredients Source: Bayview Pharmacy URL

- Source: PharmaCompass.

- Title: this compound | CAS 6700-17-0 Source: Santa Cruz Biotechnology URL

- Title: Sodium propionate = 99.

- Title: 137-40-6(Sodium propionate)

Sources

- 1. phexcom.com [phexcom.com]

- 2. Sodium propionate CAS#: 137-40-6 [m.chemicalbook.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. What is Sodium Propionate and its Uses?_Chemicalbook [chemicalbook.com]

- 5. Sodium propionate - Wikipedia [en.wikipedia.org]

- 6. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What Are the Main Applications of Sodium Propionate? - Nanjing Chemical Material Corp. [njchm.com]

- 8. justlonghealth.com [justlonghealth.com]

- 9. Sodium Propionate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Sodium Propionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. mubychem.net [mubychem.net]

- 13. 137-40-6 CAS MSDS (Sodium propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

- 17. sodium propionate [chemister.ru]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Sodium Propionate on Gut Microbiota: A Technical Guide for Researchers

Introduction: Beyond a Simple Short-Chain Fatty Acid

Propionate, a short-chain fatty acid (SCFA) primarily produced through the fermentation of dietary fibers by the gut microbiota, has emerged from the shadow of its more extensively studied counterpart, butyrate, to reveal its own significant and distinct roles in host physiology.[1][2] While acetate, propionate, and butyrate collectively constitute approximately 95% of the SCFAs in the human gut, each possesses unique metabolic fates and signaling functions.[3] This technical guide provides an in-depth exploration of the initial studies investigating the effects of sodium propionate on the gut microbiota, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental designs, present detailed methodologies for key experiments, and visualize the complex interactions between sodium propionate, the gut microbiome, and host health.

The majority of propionate is produced in the colon and the distal small bowel, with concentrations reaching 10–30 mM in the proximal colon.[1] Its intestinal origin is confirmed by studies in germ-free mice, which exhibit drastically lower levels of propionate in the portal vein compared to conventional mice.[1] Once produced, propionate acts as a crucial signaling molecule, influencing host metabolism, immune function, and even the gut-brain axis.[1][4] This guide will dissect the foundational research that has begun to unravel these multifaceted effects.

Part 1: Modulatory Effects of Sodium Propionate on Gut Microbiota Composition

Initial investigations into the impact of sodium propionate on the gut microbiome have consistently demonstrated its ability to induce significant shifts in bacterial populations. These alterations are not random; rather, they point towards a selective pressure exerted by propionate, favoring the growth of certain taxa while inhibiting others.

A key observation across multiple murine studies is the alteration of the Firmicutes to Bacteroidetes ratio, a significant indicator of gut homeostasis.[1][5] Dietary supplementation with sodium propionate has been shown to decrease this ratio, primarily by increasing the abundance of the Bacteroidetes phylum.[5][6] This is a critical finding, as disruptions in this ratio have been linked to various disease states, including inflammatory bowel disease.[5]

Further analysis at the genus and species level reveals more specific changes. For instance, studies have reported an increased abundance of Akkermansia and Bacteroides in mice supplemented with sodium propionate.[7] Notably, some of the enriched genera, such as Bacteroides, Prevotella, and Ruminococcus, include species known to be propionate producers themselves, suggesting a potential positive feedback loop.[5] Conversely, a reduction in the abundance of potentially pathogenic bacteria, such as those belonging to the Proteobacteria phylum and the Helicobacter genus, has also been observed.[6]

Quantitative Insights into Microbiota Modulation

To provide a clearer picture of these changes, the following table summarizes key findings from foundational studies on the impact of sodium propionate on gut microbiota composition.

| Study Model | Dosage | Duration | Key Microbiota Changes | Reference |

| Healthy C57BL/6 Mice | 200 mg/kg/day (oral) | 21 days | Decreased α-diversity, increased Akkermansia and Bacteroides. | [7] |

| C57BL/6 Mice | 5000 ppm in diet | 4 weeks prior to mating and continued | Increased abundance of Bacteroides, Prevotella, and Ruminococcus species. Decreased Bacillota/Bacteroidota ratio. | [5] |

| Broiler Chickens | 0.5 g/kg (coated) | Not specified | Decreased Firmicutes, increased Bacteroidetes, decreased Proteobacteria. Increased Alistipes, Lactobacillus, and Bifidobacterium. Decreased Lachnospiraceae and Helicobacter. | [6] |

Part 2: Mechanistic Insights: How Sodium Propionate Exerts Its Influence

The effects of sodium propionate extend beyond simple modulation of the gut microbiota. It actively engages with the host's cellular machinery, primarily through its interaction with G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1] These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipose tissue, providing a direct pathway for propionate to influence host physiology.[1]

Signaling Pathways and Host Response

Upon binding to FFAR2 and FFAR3 on intestinal L-cells, propionate stimulates the secretion of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6][8] This hormonal signaling can lead to a reduction in appetite and subsequent inhibition of fat accumulation.[6] Furthermore, propionate has been shown to have anti-inflammatory effects, in some contexts, by targeting the expression of cytokines from macrophages.[5] For instance, in healthy mice, sodium propionate supplementation led to decreased expression of the pro-inflammatory cytokine IL-6 and increased expression of the anti-inflammatory cytokine IL-10 and the tight junction protein occludin, suggesting a role in enhancing gut barrier function.[7]

The following diagram illustrates the signaling pathway initiated by sodium propionate in the gut.

Caption: Signaling cascade of sodium propionate in intestinal L-cells.

Part 3: Experimental Protocols for Investigating Sodium Propionate's Effects

To ensure the reproducibility and validity of research in this field, it is crucial to employ robust and well-controlled experimental methodologies. This section provides detailed protocols for key experiments used in the initial studies of sodium propionate.

In Vivo Murine Model for Sodium Propionate Supplementation

This protocol outlines a standardized procedure for assessing the impact of oral sodium propionate supplementation on the gut microbiota and physiological parameters in mice.

1. Animal Model and Acclimatization:

- Species: C57BL/6 mice are a commonly used and well-characterized strain.

- Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress-induced variables. Provide ad libitum access to a standard chow diet and water.

2. Experimental Groups:

- Control Group: Receives a vehicle control (e.g., sterile saline) via oral gavage.

- Sodium Propionate Group: Receives sodium propionate dissolved in the vehicle at a specified dosage (e.g., 200 mg/kg body weight).[7]

3. Dosing Regimen:

- Administer the respective treatments daily via oral gavage for a predetermined period (e.g., 21 days).[7] Monitor body weight and food intake regularly.

4. Sample Collection:

- At the end of the experimental period, collect fecal samples for microbiota analysis and blood samples for hematological and biochemical analysis.